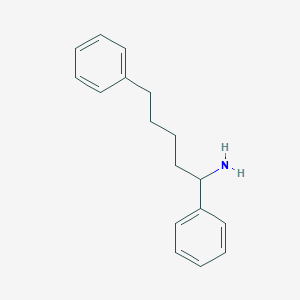

1,5-Diphenylpentan-1-amine

Description

Properties

IUPAC Name |

1,5-diphenylpentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-13,17H,7-8,11,14,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIASLMCWDJBDHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenylpentan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 1,5-diphenylpentan-1-one using ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . Another method involves the Leuckart reaction, where 1,5-diphenylpentan-1-one is reacted with formamide under heating conditions to yield the desired amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenylpentan-1-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Acid chlorides, sulfonyl chlorides, and other electrophiles are used in the presence of a base.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Amides, sulfonamides, and other substituted products.

Scientific Research Applications

1,5-Diphenylpentan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Diphenylpentan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Key Differences :

- Structure : The amine group is dimethylated, replacing two hydrogen atoms with methyl groups.

- Synthesis : Prepared from the parent amide via reaction with phenylmagnesium bromide at 40°C for 17 hours, yielding a colorless oil at 48% efficiency .

- Molecular Weight : 334.22 g/mol (vs. 239.36 g/mol for this compound).

1,5-Bis(diphenylphosphino)pentane (C₂₉H₃₂P₂)

Key Differences :

- Structure : Replaces the amine group with diphenylphosphine moieties at both ends of the pentane chain.

- CAS : 27721-02-4; molecular weight 466.52 g/mol .

- Applications : Primarily used in catalysis (e.g., transition-metal complexes for cross-coupling reactions) due to its strong electron-donating phosphine ligands. Safety data are well-documented, including handling guidelines .

N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)pentan-1-amine

Key Differences :

- Structure : Incorporates a benzodioxin ring system, increasing aromaticity and rigidity compared to the linear pentane backbone of this compound.

- Data Limitations: Limited commercial availability and synthesis details, as noted by chem960.com .

Comparative Data Table

Research Findings and Insights

- Synthetic Challenges : The lower yield (48%) of the N,N-dimethyl derivative highlights steric hindrance and reactivity limitations in tertiary amine synthesis .

- Functional Group Impact : Phosphine-containing analogs exhibit broader catalytic utility but require stringent safety protocols due to toxicity risks .

- Structural Flexibility : The linear pentane backbone of this compound allows modular functionalization, whereas benzodioxin-based analogs prioritize aromatic stability .

Biological Activity

1,5-Diphenylpentan-1-amine, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and implications for pharmaceutical development.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two phenyl groups attached to a pentane chain with an amine functional group. The molecular formula is , and its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 256.38 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (Octanol-Water Partition Coefficient) | 3.5 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Studies have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in several cancer cell lines, including breast and lung cancer cells. The compound appears to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Study: Anticancer Effects in Breast Cancer Cells

In a study published in the Journal of Medicinal Chemistry, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to certain receptors involved in cell signaling pathways.

- Enzyme Inhibition : It can inhibit enzymes that are crucial for cell proliferation and survival.

Table 2: Summary of Biological Activities

| Activity Type | Effect | Mechanism of Action |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | Disruption of cell membranes |

| Anticancer | Induces apoptosis | Upregulation of pro-apoptotic proteins |

Research Findings

Recent studies have highlighted the compound's potential as a lead candidate for drug development due to its favorable biological profile. Notably:

- A study published in Phytomedicine examined the effects of various derivatives of this compound on cancer cell lines and found promising results that warrant further investigation.

- Investigations into its antioxidant properties suggest that it may also play a role in mitigating oxidative stress, contributing to its therapeutic potential.

Q & A

Q. How can researchers design cross-disciplinary studies integrating this compound into materials science and pharmacology?

- Methodological Answer :

- Hybrid Materials : Functionalize metal-organic frameworks (MOFs) with the amine for gas storage.

- Dual-Activity Screening : Test antimicrobial and anti-inflammatory properties in parallel.

- Collaborative Frameworks : Partner with computational chemists and pharmacologists for multi-scale modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.